3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid
CAS No.: 1525271-10-6
Cat. No.: VC5134779
Molecular Formula: C10H9N3O2
Molecular Weight: 203.201
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1525271-10-6 |
|---|---|
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 203.201 |
| IUPAC Name | 3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H9N3O2/c14-10(15)7-2-1-3-8-11-12-9(13(7)8)6-4-5-6/h1-3,6H,4-5H2,(H,14,15) |
| Standard InChI Key | SEWWDHHZZJCLCO-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NN=C3N2C(=CC=C3)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 3-cyclopropyl- triazolo[4,3-a]pyridine-5-carboxylic acid, reflects its bicyclic architecture: a pyridine ring fused with a 1,2,4-triazole moiety at positions 4 and 3-a, respectively. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1525271-10-6 |
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.201 g/mol |
| SMILES | C1CC1C2=NN=C3N2C(=CC=C3)C(=O)O |
| InChI Key | SEWWDHHZZJCLCO-UHFFFAOYSA-N |
The cyclopropyl group at position 3 and the carboxylic acid at position 5 introduce steric and electronic modifications that influence reactivity and binding interactions .
Crystallographic and Spectroscopic Data
While X-ray diffraction data for this specific compound are unavailable, related triazolopyridines crystallize in monoclinic systems with space group P2₁/c. For example, 3-(pyridin-4-yl)-[1, triazolo[4,3-a]pyridine exhibits unit cell parameters a = 15.1413 Å, b = 6.9179 Å, c = 13.0938 Å, and β = 105.102° . Such structural insights suggest planarity in the triazolo-pyridine core, with substituents adopting orientations that minimize steric clash. Fourier-transform infrared (FTIR) spectra of analogous compounds show characteristic peaks for C=O (1680–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches .
Synthesis and Derivative Formation
Synthetic Routes
The synthesis of 3-cyclopropyl-[1, triazolo[4,3-a]pyridine-5-carboxylic acid likely follows strategies employed for related triazolopyridines. A generalized approach involves:
-
Cyclocondensation: Reacting 2-chloropyridine derivatives with cyclopropyl hydrazines to form the triazole ring.
-
Oxidative Cyclization: Using agents like N-chlorosuccinimide (NCS) to facilitate ring closure under mild conditions .
-
Carboxylic Acid Introduction: Hydrolysis of ester precursors or direct carboxylation at position 5.
For instance, the synthesis of 3-(pyridin-4-yl)-[1, triazolo[4,3-a]pyridine involves treating hydrazones with NCS in dry DMF, yielding >90% product after recrystallization . Adapting this method, cyclopropyl hydrazines could replace aryl hydrazines to target the desired compound.
Key Reaction Optimizations
-
Temperature Control: Exothermic reactions necessitate cooling to 0°C during NCS addition to prevent side reactions .
-
Solvent Selection: Polar aprotic solvents like DMF enhance reaction homogeneity and intermediate stability.
-
Purification: Recrystallization from hot water or ethanol ensures high purity, as evidenced by sharp melting points and single-crystal XRD patterns in analogs .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
While solubility data for 3-cyclopropyl- triazolo[4,3-a]pyridine-5-carboxylic acid are unspecified, its carboxylic acid group suggests moderate aqueous solubility at physiological pH. Ester prodrug strategies, common in medicinal chemistry, could enhance bioavailability by masking the acid moiety .
Acid Dissociation Constant (pKa)
The carboxylic acid group likely has a pKa ≈ 4.5–5.0, typical for aryl carboxylic acids. This impacts ionization states under physiological conditions, influencing membrane permeability and target binding.
Biological Activities and Hypothesized Mechanisms
Kinase Inhibition
Analogous compounds, such as 3-cyclopropyl-N-[2-(trifluoromethyl)phenyl]-[1,2,] triazolo[4,3-b]pyridazine-6-carboxamide, exhibit nanomolar inhibition of serine/threonine-protein kinase Pim-1 (IC₅₀ = 12 nM). This kinase regulates cell cycle progression, suggesting potential anticancer applications for the subject compound.
Anti-Inflammatory Activity
Triazolopyridines modulate COX-2 and TNF-α pathways. Molecular docking studies reveal binding affinities (ΔG = −8.2 to −9.5 kcal/mol) comparable to celecoxib, a COX-2 inhibitor . The carboxylic acid group may engage in hydrogen bonding with catalytic residues, enhancing potency.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the cyclopropyl and carboxylic acid groups could optimize target selectivity. For example:
-
Replacing cyclopropyl with bulkier substituents (e.g., adamantyl) to enhance hydrophobic interactions.
-
Converting the carboxylic acid to amides or esters to improve blood-brain barrier penetration.
Preclinical Development
-
Pharmacokinetics: Assess oral bioavailability, plasma half-life, and metabolite profiling in rodent models.
-
Target Validation: Screen against kinase panels (e.g., Pim-1, AKT) and antimicrobial panels (e.g., ESKAPE pathogens).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume